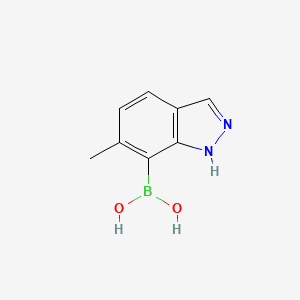

6-Methyl-1H-indazole-7-boronic acid

Description

Significance of Indazole Scaffolds in Modern Organic and Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent "privileged scaffold" in medicinal chemistry. nih.gov Its rigid structure and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal framework for designing ligands that can bind with high affinity and selectivity to biological targets. nih.gov Consequently, the indazole nucleus is a core component of numerous clinically approved drugs and investigational compounds, exhibiting a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. nih.govrsc.org The development of new synthetic methods for the functionalization of the indazole ring system is therefore an active area of research, aimed at expanding the chemical space available for drug discovery. nih.gov

Role of Boronic Acids as Versatile Synthetic Intermediates and Reagents

Boronic acids (R-B(OH)₂) and their corresponding esters are exceptionally versatile building blocks in modern organic synthesis. nih.gov Their stability, low toxicity, and broad functional group tolerance make them ideal reagents for a variety of chemical transformations. nih.govactivate-scientific.com Most notably, they are key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. nih.gov Beyond their role in synthesis, boronic acids have gained increasing attention in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, a feature that has been exploited in the design of enzyme inhibitors and sensors for biological molecules. nih.govacs.org

Overview of 6-Methyl-1H-indazole-7-boronic Acid within the Context of Indazole Boronic Acids

This compound is a member of the indazole boronic acid family, a class of compounds that combines the desirable features of both the indazole scaffold and the boronic acid functional group. The presence of the boronic acid moiety at the C7 position of the indazole ring opens up possibilities for further chemical modifications, particularly through palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse libraries of indazole-based compounds for screening in drug discovery and materials science. The methyl group at the C6 position can also influence the electronic properties and steric environment of the molecule, potentially impacting its reactivity and biological activity.

Research Landscape and Current Gaps Pertaining to this compound

While the synthesis and applications of many indazole derivatives and boronic acids are well-documented, specific research on this compound is limited. The compound is commercially available as a research chemical, indicating its utility as a building block in more complex syntheses. researchgate.net However, detailed studies on its specific synthetic routes, characterization, and applications in the scientific literature are scarce. This represents a knowledge gap, and further research is needed to fully elucidate the chemical and biological properties of this particular indazole boronic acid. The following sections will draw upon the established chemistry of related compounds to infer the likely synthetic pathways and reactivity of this compound.

Chemical Properties and Synthesis

The chemical behavior of this compound is dictated by the interplay of the indazole ring system and the boronic acid functional group.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉BN₂O₂ |

| Molecular Weight | 175.98 g/mol |

| Appearance | Solid (form may vary) |

| Melting Point | Not Available |

| Solubility | Not Available |

| CAS Number | Not Available |

Synthesis of this compound

Regioselective Halogenation at the C7 Position: The first step would be the introduction of a halogen, most commonly bromine or iodine, at the C7 position of the 6-methyl-1H-indazole core. This can be achieved using various halogenating agents, with the regioselectivity being a key challenge. rsc.org For the indazole system, direct halogenation can sometimes lead to a mixture of products, but specific conditions can be optimized to favor C7 substitution.

Conversion of the Halide to a Boronic Acid: The resulting 7-halo-6-methyl-1H-indazole would then be converted to the corresponding boronic acid. A common and effective method for this transformation is the Miyaura borylation reaction. This involves the palladium-catalyzed reaction of the halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004), followed by hydrolysis to yield the boronic acid. Alternatively, a lithium-halogen exchange followed by quenching with a trialkyl borate (B1201080) and subsequent hydrolysis can also be employed. nih.gov

Reactivity and Synthetic Applications

The primary synthetic utility of this compound lies in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling Reactions

As a boronic acid, this compound is an excellent coupling partner for the Suzuki-Miyaura reaction. researchgate.net This reaction allows for the formation of a carbon-carbon bond between the C7 position of the indazole ring and a variety of sp²-hybridized carbon atoms from aryl, heteroaryl, or vinyl halides or triflates. The general reaction scheme is as follows:

6-Methyl-1H-indazole-7-B(OH)₂ + R-X → 6-Methyl-1H-indazole-7-R (where R is an aryl, heteroaryl, or vinyl group and X is a halide or triflate)

This reaction is typically catalyzed by a palladium(0) complex in the presence of a base. The wide availability of coupling partners makes the Suzuki-Miyaura reaction a powerful tool for the synthesis of a diverse range of 7-substituted-6-methyl-1H-indazoles. These products can then be evaluated for their biological activity or used as intermediates in the synthesis of more complex molecules.

Other Potential Applications

Beyond the Suzuki-Miyaura reaction, this compound could potentially be used in other transformations characteristic of boronic acids, such as Chan-Lam coupling for the formation of carbon-nitrogen or carbon-oxygen bonds. nih.gov Furthermore, its ability to interact with diols could be explored for the development of sensors or probes for specific biological molecules.

Research Findings and Future Directions

While direct research on this compound is limited, the extensive body of work on indazole chemistry and boronic acid applications provides a strong foundation for its potential utility. The commercial availability of this compound suggests that it is being used as a building block in undisclosed proprietary research, likely in the pharmaceutical or materials science industries.

Future research on this compound should focus on:

Development and optimization of a scalable synthetic route: A detailed and robust synthesis would make this compound more accessible for research purposes.

Exploration of its reactivity in a broader range of chemical transformations: Investigating its utility in various cross-coupling and other reactions would expand its synthetic toolkit.

Synthesis and biological evaluation of novel 7-substituted-6-methyl-1H-indazoles: Utilizing this building block to create new libraries of compounds for drug discovery could lead to the identification of new therapeutic agents.

Properties

IUPAC Name |

(6-methyl-1H-indazol-7-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O2/c1-5-2-3-6-4-10-11-8(6)7(5)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHHZEXEVOBNKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC2=C1NN=C2)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 6 Methyl 1h Indazole 7 Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions Utilizing 6-Methyl-1H-indazole-7-boronic Acid

The Suzuki-Miyaura cross-coupling reaction stands as one of the most significant and widely used methods for carbon-carbon bond formation, lauded for its mild reaction conditions, broad substrate scope, and tolerance of various functional groups. nih.govrsc.org In this context, this compound acts as the organoboron nucleophile, reacting with a variety of organic halides or triflates in the presence of a palladium catalyst and a base. youtube.comlibretexts.org

Formation of Carbon-Carbon Bonds with Aryl and Heteroaryl Halides

A primary application of this compound in Suzuki-Miyaura reactions is the synthesis of 7-aryl and 7-heteroaryl-6-methyl-1H-indazoles. These reactions involve the coupling of the boronic acid with a diverse range of aryl and heteroaryl halides. The efficiency of these couplings can be influenced by the electronic and steric properties of the coupling partners.

For instance, the coupling of 4-substituted-7-bromo-1H-indazoles with various aryl and heteroaryl boronic acids has been shown to proceed in moderate to good yields. nih.govrsc.org In the case of an amido substituent at the C4 position, the reaction with both aryl and heteroaryl boronic acids provides the corresponding C7-arylated products in good yields, seemingly unaffected by the electronic or steric hindrance of the substituents on the boronic acids. nih.gov This suggests that this compound would be a viable coupling partner in similar scenarios.

The reaction conditions for these transformations are crucial for achieving high efficiency. A typical protocol might involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like K₂CO₃ or Cs₂CO₃, and a solvent system such as a mixture of dioxane, ethanol (B145695), and water. nih.gov The choice of base and solvent can significantly impact the reaction outcome, with aqueous conditions sometimes being necessary for electron-deficient arylboronic acids. studfile.net

Below is a representative table illustrating the types of aryl and heteroaryl halides that could potentially be coupled with this compound, based on analogous reactions.

| Aryl/Heteroaryl Halide Example | Potential Product with this compound |

| 4-Bromoanisole | 7-(4-Methoxyphenyl)-6-methyl-1H-indazole |

| 1-Bromo-4-fluorobenzene | 7-(4-Fluorophenyl)-6-methyl-1H-indazole |

| 2-Bromopyridine | 6-Methyl-7-(pyridin-2-yl)-1H-indazole |

| 3-Bromothiophene | 6-Methyl-7-(thiophen-3-yl)-1H-indazole |

Coupling with Alkenyl and Alkynyl Electrophiles

The versatility of the Suzuki-Miyaura reaction extends to the formation of carbon-carbon bonds with sp²-hybridized carbons of alkenes and sp-hybridized carbons of alkynes. This compound can be coupled with alkenyl halides or triflates to synthesize 7-alkenyl-6-methyl-1H-indazoles. These reactions are valuable for introducing vinyl groups, which can serve as handles for further synthetic transformations. For example, the coupling of 3-iodoindazoles with pinacol (B44631) vinyl boronate has been successfully demonstrated, indicating the feasibility of the reverse reaction where the indazole carries the boronic acid moiety. nih.gov

Similarly, coupling with alkynyl halides or their equivalents can lead to the formation of 7-alkynyl-6-methyl-1H-indazoles. These alkynylated products are also important intermediates in organic synthesis. The success of these couplings often depends on the specific catalyst system and reaction conditions employed.

Mechanistic Considerations of Palladium-Catalyzed Pathways

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comlibretexts.orgnih.gov

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (R-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate. nih.govchemrxiv.org The reactivity of the halide typically follows the order I > Br > Cl > F. researchgate.net

Transmetalation: This is the crucial step where the organic group from the organoboron species (in this case, the 6-methyl-1H-indazol-7-yl group) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. nih.govyoutube.com The presence of the NH group in the indazole ring can potentially influence this step, as it can coordinate to the palladium center. nih.gov

Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.govchemrxiv.org

The presence of the unprotected NH group in the indazole moiety can sometimes lead to catalyst inhibition by coordinating to the palladium center, forming inactive complexes. nih.gov This can necessitate the use of specific ligands or reaction conditions to overcome this issue. nih.gov

Ligand and Catalyst Effects on Reaction Efficiency and Selectivity

The choice of palladium catalyst and the associated ligands plays a pivotal role in the success of the Suzuki-Miyaura reaction. Different ligands can significantly influence the reactivity, stability, and selectivity of the catalyst.

Phosphine (B1218219) Ligands: Triphenylphosphine (PPh₃) is a commonly used ligand, and catalysts like Pd(PPh₃)₄ are often effective. nih.govstudfile.net Bulky and electron-rich phosphine ligands, such as SPhos and XPhos, have been shown to be particularly effective in challenging coupling reactions, including those involving nitrogen-containing heterocycles. nih.gov

N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as powerful alternatives to phosphines, often providing highly stable and active catalysts.

Catalyst Precursors: Palladium(II) sources like Pd(OAc)₂ and PdCl₂(dppf) are often used as precatalysts, which are reduced in situ to the active Pd(0) species. acs.orgnih.gov

The efficiency of the coupling can be highly dependent on the specific combination of the halide, the boronic acid, the catalyst, the ligand, the base, and the solvent. For instance, in the coupling of 6-halopurines, Pd(PPh₃)₄ was found to be a superior catalyst compared to other systems, and K₂CO₃ was a particularly effective base. studfile.net The solvent choice is also critical, with anhydrous conditions being preferable for some substrates and aqueous systems for others. studfile.net

| Catalyst / Ligand | Base | Solvent | Typical Application |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene | Coupling of electron-rich arylboronic acids studfile.net |

| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | Coupling of electron-deficient arylboronic acids studfile.net |

| PdCl₂(dppf) | Na₃PO₄ | Dioxane/H₂O | Coupling of heteroaryl boronic esters nih.gov |

| XPhos-based precatalyst | K₃PO₄ | Dioxane/H₂O | Coupling of unprotected nitrogen-rich heterocycles nih.gov |

Other Transition Metal-Catalyzed Transformations

While the Suzuki-Miyaura reaction is the most prominent, this compound can potentially participate in other transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions Beyond Suzuki-Miyaura (e.g., Kumada, Negishi, Stille Analogues)

The utility of organoboronic acids is not strictly limited to palladium catalysis. While less common, they can sometimes be transmetalated to other metals for subsequent coupling. However, direct analogues of other named cross-coupling reactions with boronic acids are not the standard protocol.

Kumada Coupling: This reaction typically involves the coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. A direct Kumada-type reaction with a boronic acid is not conventional.

Negishi Coupling: This reaction utilizes an organozinc reagent as the nucleophile. While boronic acids are not directly used, they can be converted to organozinc species, which can then participate in Negishi coupling.

Stille Coupling: The Stille reaction employs organostannanes (organotin compounds) as coupling partners. Similar to Negishi coupling, a boronic acid would first need to be converted to an organostannane to participate in a traditional Stille reaction.

In a comparative study for the synthesis of certain indole (B1671886) alkaloids, the Suzuki reaction was found to be successful where Kumada and Negishi reactions failed, and the Stille reaction gave low yields. nih.gov This highlights the often superior performance and broader applicability of the Suzuki-Miyaura coupling for heterocyclic systems. The inhibitory effects of nitrogen-containing heterocycles on palladium catalysts can be more pronounced with more nucleophilic organometallic reagents like organozincs and organomagnesium compounds, although in some cases, this increased reactivity can lead to successful coupling where boronic acids are sluggish. nih.gov

Functionalization via C-H Activation Pathways

The functionalization of indazoles through transition-metal-catalyzed C-H activation is a powerful strategy for creating complex molecules. While specific studies on this compound are not prevalent, the extensive research on related indazole systems provides a strong basis for predicting its reactivity. The C-H bonds on the benzene (B151609) portion of the indazole ring can be targeted for functionalization, typically requiring a directing group (DG) to achieve regioselectivity. nih.gov

Catalytic systems, often employing rhodium (Rh) or palladium (Pd), are used to activate specific C-H bonds. For instance, Rh(III)-catalyzed C-H activation has been used for the C7-functionalization of the 1H-indazole core by employing directing groups. nih.govacs.orgacs.org Similarly, palladium catalysis has enabled the direct C7-arylation of 3-substituted 1H-indazoles. acs.orgnih.gov In the case of this compound, the positions available for C-H activation are C-3, C-4, and C-5. The inherent directing ability of the indazole nitrogens, combined with the electronic influence of the methyl and boronic acid groups, would likely govern the site-selectivity of such transformations. For example, rhodium-catalyzed C-H alkylation has been shown to be effective for the C2-H alkylation of indoles, a related heterocyclic system. mdpi.com It is plausible that similar strategies could be adapted for the C-3 position of the indazole ring.

Table 1: Examples of Transition-Metal-Catalyzed C-H Functionalization on Indazole and Related Heterocycles

| Catalyst System | Heterocycle | Position Functionalized | Reaction Type | Reference |

|---|---|---|---|---|

| [Cp*RhCl₂]₂ / AgSbF₆ | 1H-Indazole with DG | C7 | Alkenylation | nih.gov |

| Pd(OAc)₂ / 1,10-Phenanthroline | 3-Substituted 1H-Indazole | C7 | Arylation | nih.gov |

| [RhCp*Cl₂]₂ / AgSbF₆ | Indole | C2 | Alkylation | mdpi.com |

| Rh(III) / Cu(II) | Benzimidate / Nitrosobenzene | Annulation to Indazole | Cascade Annulation | nih.gov |

Derivatization of the Boronic Acid Moiety

The boronic acid group is a cornerstone of modern organic synthesis, primarily due to its role in Suzuki-Miyaura cross-coupling reactions. Its reactivity can be modulated and its stability enhanced through derivatization.

Formation of Boronate Esters (e.g., Pinacol Ester) for Enhanced Stability and Reactivity

Boronic acids are often converted to boronate esters to improve their stability, facilitate purification, and modify their reactivity. The most common of these are the pinacol esters, formed by an esterification reaction between the boronic acid and pinacol (2,3-dimethyl-2,3-butanediol). This transformation is typically achieved by heating the two reagents in a suitable solvent with azeotropic removal of water. The existence of this compound pinacol ester as a commercially available compound confirms that this derivatization is a standard and accessible procedure for this specific molecule. bldpharm.com Pinacol esters are generally stable to a wide range of reaction conditions, including chromatography, making them ideal intermediates in multi-step syntheses. organic-chemistry.orgorgsyn.org

Conversions to Other Organoboron Species

Beyond esters, boronic acids can be converted into other valuable organoboron species, such as organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates.

Potassium Organotrifluoroborates (R-BF₃K): These salts are prepared by treating a boronic acid or its ester with potassium hydrogen fluoride (B91410) (KHF₂). organic-chemistry.orgnih.gov They are typically crystalline solids, highly stable to air and moisture, and serve as excellent partners in Suzuki-Miyaura couplings. A general protocol involves the conversion of boronic acids to trifluoroborates, which can then act as intermediates for the generation of other boronic acid derivatives. acs.orgresearchgate.net

MIDA Boronates: These derivatives offer exceptional stability and are particularly useful in iterative cross-coupling strategies where a slow release of the active boronic acid is required. nih.gov MIDA boronates are stable to a broad array of reagents and purification techniques like chromatography, yet the boronic acid can be readily unmasked under mild basic conditions (e.g., aqueous NaOH or NaHCO₃/MeOH). nih.gov The development of MIDA-derived directing groups has even allowed for meta-C–H functionalization of the parent aryl ring while the boron is protected. rsc.org

Reactivity of the Indazole Core in the Presence of the Boronic Acid Group

The reactivity of the indazole core is influenced by the electronic properties of its existing substituents. The interplay between the electron-donating methyl group, the electron-withdrawing boronic acid group, and the inherent electronic nature of the fused heterocyclic ring system dictates the outcome of further transformations.

Electrophilic Aromatic Substitution Studies

While specific experimental studies on the electrophilic aromatic substitution (EAS) of this compound are not documented in the reviewed literature, the regiochemical outcome can be predicted based on established principles of directing effects. libretexts.orguci.edulibretexts.orgmasterorganicchemistry.com

The benzene ring has two available positions for substitution: C-4 and C-5. The directing effects of the three key components are:

Indazole Ring: The fused pyrazole (B372694) ring acts as a deactivating group towards electrophilic attack on the benzene ring, but it directs incoming electrophiles to the C-5 and C-7 positions. Since the C-7 position is already substituted, this effect would primarily favor the C-5 position.

Methyl Group (-CH₃ at C-6): This is a weakly activating, ortho-, para-directing group. organicchemistrytutor.comyoutube.com It will direct incoming electrophiles to its ortho positions (C-5 and C-7). As C-7 is blocked, this strongly directs towards C-5.

Boronic Acid Group (-B(OH)₂ at C-7): This is a deactivating, meta-directing group. It will direct incoming electrophiles to its meta positions (C-5 and C-3). The effect on C-3 is on the pyrazole ring, while the effect on the benzene ring favors C-5.

Considering these influences, the C-5 position is electronically activated by the methyl group and is the convergent point for the directing effects of all substituents. The C-4 position is ortho to the deactivating boronic acid substituent's point of attachment and meta to the activating methyl group, making it a less favored site. Therefore, electrophilic substitution reactions such as nitration or halogenation are strongly predicted to occur at the C-5 position. masterorganicchemistry.comchemistry.coach

Nucleophilic Additions and Substitutions

The indazole core possesses two nucleophilic nitrogen atoms (N1 and N2), making it susceptible to reactions with electrophiles, most notably alkylation. beilstein-journals.org The direct alkylation of NH-indazoles often results in a mixture of N1 and N2 substituted products, with the ratio depending on the substrate's electronic and steric properties, the alkylating agent, the base, and the solvent used. nih.govnih.gov

For instance, studies on various substituted indazoles have shown that N1-selectivity can be achieved using sodium hydride in THF, particularly with electron-deficient indazoles. nih.gov Conversely, other conditions can favor the N2 product. organic-chemistry.org Given the steric hindrance from the C-7 boronic acid group, N1-alkylation might be sterically favored over N2-alkylation in this compound. However, electronic factors can also play a crucial role, and achieving high regioselectivity often requires careful optimization of reaction conditions. nih.govrsc.org

Another example of nucleophilic reactivity is the addition of the N-H bond across a polarized π-system, such as an aldehyde. Studies have shown that NH-indazoles react with formaldehyde (B43269) in acidic media to afford N1-hydroxymethyl derivatives, demonstrating the nucleophilic character of the N1 position. nih.gov

Table 2: Summary of Regioselectivity in N-Alkylation of Substituted Indazoles

| Indazole Substrate | Alkylating Agent | Base / Conditions | N1:N2 Ratio | Reference |

|---|---|---|---|---|

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH / DMF | 38 : 46 | beilstein-journals.org |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Various tosylates | Cs₂CO₃ / 90 °C | >95 : 5 (N1 favored) | nih.gov |

| 3-Carboxymethyl-1H-indazole | Pentyl bromide | NaH / THF | >99 : 1 (N1 favored) | nih.gov |

| 1H-Indazole | Trichloroacetimidates | TfOH or Cu(OTf)₂ | N2 favored | organic-chemistry.org |

N-Alkylation and N-Arylation Strategies

The N-alkylation and N-arylation of indazoles, including derivatives like this compound, are pivotal reactions for creating diverse molecular architectures. These reactions typically result in a mixture of N1 and N2 substituted products, with the regioselectivity being highly dependent on the reaction conditions, the nature of the substituents on the indazole ring, and the electrophile used. beilstein-journals.orgbeilstein-journals.org

The direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2-alkylated isomers. beilstein-journals.org The ratio of these isomers is influenced by both steric and electronic effects of the substituents on the indazole ring. beilstein-journals.orgnih.gov For instance, the presence of electron-withdrawing groups at the C7 position, such as a nitro or methyl carboxylate group, has been shown to favor the formation of the N2-alkylated product. beilstein-journals.orgnih.gov

A common strategy for N-alkylation involves the use of a base, such as sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF), to deprotonate the indazole, followed by the addition of an alkylating agent like an alkyl halide or tosylate. beilstein-journals.orgnih.gov Studies have shown that this system can provide a high degree of N1 regioselectivity with a variety of alkylating agents. beilstein-journals.orgnih.gov However, other conditions can lead to different outcomes. For example, treating methyl 5-bromo-1H-indazole-3-carboxylate with isopropyl iodide and sodium hydride in dimethylformamide (DMF) resulted in a mixture of N1 and N2 substituted products in 38% and 46% yields, respectively. beilstein-journals.org Similarly, the reaction of the same indazole derivative with methyl iodide and potassium carbonate in DMF yielded 44% of the N1-substituted and 40% of the N2-substituted product. beilstein-journals.org

Alternative methods for achieving regioselective N-alkylation have also been explored. These include exploiting the thermodynamic stability difference between the N1 and N2 tautomers, where equilibration processes can favor the formation of the more stable N1-substituted product. beilstein-journals.org For instance, the use of specific α-halo carbonyl electrophiles can lead to regioselective N1-alkylation through such an equilibration. beilstein-journals.org

Interactive Data Table: N-Alkylation of Indazole Derivatives

| Indazole Derivative | Alkylating Agent | Base | Solvent | Product(s) | Yield(s) | Reference |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | N1 and N2 substituted | 38% (N1), 46% (N2) | beilstein-journals.org |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl iodide | K₂CO₃ | DMF | N1 and N2 substituted | 44% (N1), 40% (N2) | beilstein-journals.org |

| C-7 NO₂ or CO₂Me substituted indazoles | Alkyl bromide | NaH | THF | Predominantly N2 substituted | ≥ 96% N2 regioselectivity | beilstein-journals.orgnih.gov |

| 6-nitro-1H-indazole | Dimethyl sulfate | KOH | - | N1 and N2 substituted | 42% (N1), 44% (N2) | researchgate.net |

| 6-nitro-1H-indazole | Diazomethane/BF₃·Et₂O | - | - | Predominantly N1 substituted | 75% | researchgate.net |

N-arylation of indazoles is another critical transformation, often accomplished through transition-metal-catalyzed cross-coupling reactions. researchgate.net Copper-catalyzed N-arylation, in particular, has emerged as a powerful method. nih.govacs.org These reactions typically involve coupling the indazole with an aryl boronic acid in the presence of a copper catalyst, a base, and often a ligand.

For example, the N-arylation of 1H-indazole with 1-iodo-3,5-dimethylbenzene (B1203722) using a copper(I) iodide (CuI) catalyst, trans-1,2-cyclohexanediamine as a ligand, and potassium phosphate (B84403) (K₃PO₄) as a base in 1,4-dioxane (B91453) at elevated temperatures resulted in a high yield (96%) of the N1-arylated product. researchgate.net Copper(II) acetate (B1210297) is another commonly used catalyst for the N-arylation of various heterocycles, including indazoles, with aryl boronic acids. nih.govresearchgate.net One-pot procedures have been developed that combine N-arylation with other transformations, such as C-H activation, to synthesize complex molecules like benzimidazoles. nih.gov

The scope of copper-catalyzed N-arylation extends to a variety of tautomerizable heterocycles and a wide range of arylboronic acids, including those with both electron-donating and electron-withdrawing substituents. researchgate.net The regioselectivity of these reactions can be influenced by substituents on the heterocyclic ring. acs.org

Interactive Data Table: N-Arylation of Indazole Derivatives

| Indazole Derivative | Arylating Agent | Catalyst | Ligand | Base | Solvent | Product | Yield | Reference |

| 1H-Indazole | 1-Iodo-3,5-dimethylbenzene | CuI | trans-1,2-Cyclohexanediamine | K₃PO₄ | 1,4-Dioxane | N1-arylated | 96% | researchgate.net |

| Benzamidines | Aryl boronic acids | Cu(OAc)₂ | - | NaOPiv | - | Mono-N-arylated | - | nih.gov |

| Tautomerizable Heterocycles | Arylboronic acids | CuOTf | 1,10-Phenanthroline | - | DMSO | N-arylated products | Up to 75% | researchgate.net |

Applications in Organic Synthesis and Materials Science

6-Methyl-1H-indazole-7-boronic Acid as a Building Block for Complex Organic Molecules

The presence of the boronic acid functional group allows for its participation in a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the connection of the indazole core to other aromatic or heteroaromatic systems. sigmaaldrich.com

While specific examples detailing the use of this compound in the synthesis of polyheterocyclic systems are not extensively documented in publicly available research, the general utility of indazole boronic acids in such applications is well-established. For instance, indazole-6-boronic acid has been utilized as a reactant in Suzuki-Miyaura coupling reactions to synthesize various indazole derivatives by forming C-C bonds with different aryl halides. nih.gov This methodology can, in principle, be applied to this compound to construct complex polyheterocyclic frameworks where the indazole unit is linked to other heterocyclic rings like pyridine, pyrimidine, or indole (B1671886). The resulting polyheterocyclic systems are of significant interest in medicinal chemistry due to their potential as bioactive molecules.

The strategic positioning of the boronic acid group at the 7-position of the indazole ring presents opportunities for intramolecular reactions to construct fused-ring compounds. Although specific literature on this application for this compound is scarce, the concept is a recognized strategy in organic synthesis. By introducing a suitable reactive partner at the N1 position of the indazole, it is conceivable to initiate an intramolecular cyclization reaction with the 7-boronic acid group, leading to the formation of a new ring fused to the indazole core. This approach would provide access to novel tricyclic and tetracyclic systems containing the indazole motif, which are scaffolds of interest in drug discovery.

Role in Modular and Combinatorial Synthesis

Boronic acids are considered essential building blocks for the generation of chemical libraries and the exploration of structure-activity relationships in drug discovery. researchgate.netnih.gov Their versatility in coupling reactions makes them ideal for modular and combinatorial synthesis approaches. researchgate.netnih.gov this compound, with its distinct substitution pattern, can serve as a key component in the creation of diverse libraries of molecules.

In the context of medicinal chemistry, indazole derivatives have garnered significant attention for their wide range of biological activities, including anti-tumor and anti-inflammatory properties. nih.gov The 1H-indazole-3-amine structure, for example, is recognized as an effective hinge-binding fragment for kinases. nih.gov By employing this compound in Suzuki-Miyaura cross-coupling reactions with a variety of halogenated aromatic and heteroaromatic partners, chemists can rapidly generate large libraries of novel indazole-containing compounds. This modular approach allows for the systematic variation of the substituent at the 7-position, enabling a thorough investigation of how this part of the molecule influences biological activity. This strategy is particularly relevant for the discovery of new kinase inhibitors, a major class of therapeutic agents. nih.gov

Potential in the Development of Functional Materials

The unique electronic and structural properties of the indazole ring, coupled with the reactive nature of the boronic acid group, suggest potential applications for this compound in the field of materials science.

Boronic acid-containing polymers are a class of "smart" materials that can respond to changes in their environment, such as pH or the presence of specific molecules like saccharides. researchgate.net While direct integration of this compound into polymers is not yet widely reported, the general strategies for creating such functional polymers are well-developed. One common approach involves the copolymerization of a vinyl-functionalized boronic acid with other monomers.

Theoretically, this compound could be chemically modified to introduce a polymerizable group, such as a vinyl or acryloyl moiety. Subsequent polymerization would lead to polymers bearing the this compound unit as a pendant group. These polymers could exhibit interesting properties due to the presence of the indazole ring, such as specific binding capabilities or altered electronic characteristics, making them potentially useful in sensors, drug delivery systems, or as functional coatings.

Supramolecular chemistry involves the study of non-covalent interactions between molecules to form larger, organized assemblies. Boronic acids are known to form reversible covalent bonds with diols, a interaction that can be exploited to build supramolecular structures.

This compound could potentially be used as a building block in the construction of supramolecular assemblies. For example, it could be designed to interact with multivalent diol-containing molecules to form discrete supramolecular cages or extended networks. The indazole moiety, with its potential for hydrogen bonding and π-π stacking interactions, could further contribute to the stability and organization of these assemblies. Such supramolecular structures could find applications in areas like molecular recognition, catalysis, and the development of responsive materials.

Research in Medicinal Chemistry and Chemical Biology

Design and Synthesis of Indazole-Based Bioactive Compounds

The synthesis of complex indazole-containing molecules often relies on the strategic use of functionalized precursors. organic-chemistry.org Compounds like 6-Methyl-1H-indazole-7-boronic acid and its pinacol (B44631) ester are available as chemical building blocks, facilitating their use in various synthetic strategies. sigmaaldrich.comsigmaaldrich.comcalpaclab.comactivate-scientific.combldpharm.com

The indazole nucleus is recognized as a key pharmacophore—the essential molecular feature responsible for a drug's pharmacological activity—in a wide array of bioactive compounds. nih.gov Its planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an effective motif for binding to enzyme active sites and receptors. nih.gov Indazole derivatives have demonstrated a broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and antiviral properties. nih.govrsc.org For example, drugs like Pazopanib and Axitinib, both kinase inhibitors used in cancer therapy, feature the indazole scaffold as a central element. nih.gov The specific substitution pattern on the indazole ring is critical, as it dictates the compound's selectivity and potency towards its biological target. nih.gov

The 6-Methyl-1H-indazole-7-yl group represents a specific substitution pattern that medicinal chemists can strategically incorporate to optimize a drug candidate's profile. The synthesis of complex molecules containing this moiety often involves coupling reactions where the boronic acid at the 7-position plays a crucial role. A key synthetic strategy is the Palladium-catalyzed Suzuki coupling reaction, which allows for the formation of a carbon-carbon bond between the indazole-7-position and another aryl or heteroaryl group. rsc.orggoogle.com

A pertinent example can be found in patent literature describing the synthesis of small molecule inhibitors of KRAS proteins, which are implicated in various cancers. google.com In one synthesis, a related compound, 4-bromo-5-iodo-6-methyl-1H-indazole, is created as a key intermediate, highlighting the utility of the halogenated 6-methyl-1H-indazole core in building complex, biologically active molecules. google.com Similarly, patents for Rho kinase (ROCK) inhibitors describe the use of a protected 6-bromo-1H-indazole, which is coupled with a boronic acid ester to form the final product. epo.orggoogleapis.com These examples underscore the importance of the 6-methyl-indazole core, where the 7-position is functionalized (either as a boronic acid or a halide) to enable its strategic incorporation into a larger molecular framework.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity.

The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on the bicyclic ring system. nih.gov SAR studies have consistently shown that even minor changes, such as the position of a methyl group, can significantly alter a compound's potency and selectivity. nih.govacs.org

| Position | Substituent Effect on Biological Activity | Reference |

| C4 | Substituent groups play a crucial role in IDO1 inhibition. | nih.gov |

| C6 | Substituent groups play a crucial role in IDO1 inhibition. | nih.gov |

| C7 | A nitro group at C7 was found to prevent reaction at the N1 position due to steric hindrance. | acs.org |

The boronic acid group is a versatile functional group in drug design. It is known for its ability to form reversible covalent bonds with diols, including serine residues in the active sites of enzymes like proteases and kinases. This unique binding mechanism can lead to highly potent and selective inhibitors.

Derivatization of the boronic acid itself, often by converting it to a boronic ester (like a pinacol ester), is a common strategy to improve stability, cell permeability, and pharmacokinetic properties. activate-scientific.com The ester acts as a prodrug, which is then hydrolyzed in vivo to release the active boronic acid at the target site. The choice of the diol used for esterification can modulate the rate of hydrolysis, allowing for control over the drug's release profile. While specific SAR studies on derivatives of this compound are not widely published, the principles of boronic acid chemistry suggest that modification at this position would be a critical step in optimizing any potential drug candidate derived from this scaffold.

Enzyme Inhibition and Receptor Modulation by Indazole Derivatives

Indazole-based compounds have been successfully developed as inhibitors of a wide range of enzymes and as modulators of various receptors.

Enzyme Inhibition: Indazole derivatives are particularly prominent as kinase inhibitors. rsc.org Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of cancer. The indazole scaffold has been incorporated into inhibitors targeting:

VEGFR-2: Important for angiogenesis (the formation of new blood vessels), which is crucial for tumor growth. google.com

JNK (c-Jun N-terminal kinase): Involved in cellular responses to stress, inflammation, and apoptosis. google.com

ROCK (Rho-associated kinase): Plays a role in cell adhesion, motility, and proliferation. epo.org

Protein Kinase CK2: A serine/threonine kinase involved in cell growth and proliferation. googleapis.com

Receptor Modulation: Indazole derivatives also function as modulators of various cell surface and nuclear receptors. For example, they have been investigated as:

Opioid Receptor Agonists: For the development of new analgesics. researchgate.net

Cannabinoid Receptor (CB1) Modulators: The indazole core is a feature in several synthetic cannabinoids. google.com

The specific substitution pattern of the indazole ring is key to achieving selectivity for a particular enzyme or receptor. The 6-methyl-7-substituted pattern, as seen in this compound, provides a unique template for designing novel inhibitors and modulators with potentially new pharmacological profiles.

G-Protein Coupled Receptor (GPCR) Agonists/Antagonists

While the primary application of this compound appears to be in the kinase inhibitor space, the versatility of the indazole scaffold extends to other important drug target classes like GPCRs. For instance, non-competitive antagonists for group I metabotropic glutamate (B1630785) receptors (mGluRs) have been developed that feature different heterocyclic cores, demonstrating the potential for scaffolds like indazole to be adapted for this target class. sigmaaldrich.com The ability to functionalize the indazole ring system through intermediates like this compound allows for the exploration of chemical space necessary to identify potent and selective GPCR modulators.

Other Biological Targets

JNK Inhibitory Action: The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by stress stimuli and play a crucial role in inflammation, apoptosis, and cell differentiation. JNK inhibitors are of interest for the treatment of various diseases, including neurodegenerative disorders and cancer. A potent JNK inhibitor, JNK-IN-7, has been developed with IC50 values in the low nanomolar range for JNK1, JNK2, and JNK3. medchemexpress.com The synthesis of JNK inhibitors has utilized Suzuki-Miyaura cross-coupling reactions to introduce aryl groups onto heterocyclic scaffolds. For example, a 3-arylindazole was synthesized in excellent yield via a Suzuki coupling, serving as a key intermediate in the preparation of a JNK3 inhibitor. nih.gov This highlights a direct application of the chemistry of indazole boronic acids in the synthesis of JNK inhibitors.

Application in Probe and Tool Compound Development

The boronic acid functional group is not only a synthetic handle but also possesses unique chemical properties that make it suitable for the development of chemical probes. Boronic acids can reversibly bind to diols, a property that has been exploited in the design of sensors for carbohydrates. nih.gov

More recently, boronate-based probes have been developed for the detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are important signaling molecules and mediators of oxidative stress. nih.govnih.govcaymanchem.com For instance, coumarin (B35378) boronic acid acts as a fluorescent probe for peroxynitrite, reacting at a much faster rate with peroxynitrite than with hydrogen peroxide. caymanchem.com This reaction leads to the formation of a fluorescent product, allowing for real-time monitoring of peroxynitrite levels. caymanchem.com The synthesis of boronate probes based on various fluorophores demonstrates a general strategy where the boronic acid acts as a trigger that is cleaved upon reaction with the analyte, leading to a change in fluorescence. nih.gov Given the established chemistry of boronic acids in probe development, this compound could potentially be incorporated into novel probes, where the indazole moiety could modulate the probe's photophysical properties or provide additional binding interactions.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important method for elucidating the electronic structure and predicting the reactivity of organic compounds. For indazole derivatives, DFT calculations provide a detailed understanding of their molecular properties.

DFT studies on various indazole derivatives have been conducted to determine their optimized geometries, vibrational frequencies, and electronic properties. For instance, calculations on 3-carboxamide indazole derivatives using the B3LYP functional with a 6-31+G(d,p) basis set have revealed insights into their frontier molecular orbitals (HOMO and LUMO). nih.govrsc.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.govrsc.org

In a study of substituted indazole derivatives, DFT calculations at the B3LYP/6-311+ level were used to analyze their physicochemical properties and electrostatic potential. nih.gov For 6-Methyl-1H-indazole-7-boronic acid, the electron-donating methyl group at position 6 and the electron-withdrawing boronic acid group at position 7 are expected to significantly influence the electron distribution within the indazole ring. This, in turn, affects the molecule's reactivity in various chemical transformations.

Theoretical evaluations of other indazole derivatives have utilized DFT to calculate global reactivity descriptors. dergipark.org.trresearchgate.net These parameters, including chemical hardness, softness, electronegativity, and electrophilicity index, are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity.

Table 1: Representative DFT-Calculated Electronic Properties of Indazole Derivatives (Analogous Systems)

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

| 4-Fluoro-1H-indazole | -6.83 | -0.82 | 6.01 | B3LYP/6-31G++(d,p) |

| 4-Chloro-1H-indazole | -6.91 | -1.01 | 5.90 | B3LYP/6-31G++(d,p) |

| 4-Bromo-1H-indazole | -6.80 | -1.09 | 5.71 | B3LYP/6-31G++(d,p) |

| 4-Methyl-1H-indazole | -6.42 | -0.68 | 5.74 | B3LYP/6-31G++(d,p) |

Data sourced from a theoretical study on corrosion inhibitors and is intended to be illustrative for the class of compounds. dergipark.org.tr

Molecular Dynamics Simulations for Conformational Analysis

MD simulations can reveal the preferred conformations of the boronic acid group relative to the indazole ring. The rotation around the C-B bond is a key conformational variable that can influence the molecule's interaction with other species, such as receptors or catalysts. The presence of the methyl group at position 6 may introduce steric hindrance that favors certain rotational isomers.

A study on indazole derivatives as HIF-1α inhibitors employed MD simulations to assess the stability of the ligand-protein complex. nih.gov These simulations demonstrated that the indazole scaffold can be stably accommodated within the active site of the protein, highlighting the importance of conformational flexibility in molecular recognition. nih.gov For this compound, MD simulations could similarly be used to understand its interactions in a biological context or its self-assembly behavior in solution.

Furthermore, the development of polarizable force fields, such as the ABEEMσπ model, for boronic acids is enhancing the accuracy of MD simulations for these systems. acs.org These advanced force fields can better capture the complex electronic effects associated with the boron atom, leading to more reliable predictions of conformational preferences and intermolecular interactions. acs.org

In Silico Prediction of Reaction Mechanisms and Transition States

Computational methods are instrumental in elucidating the mechanisms of chemical reactions, including the prediction of transition state structures and activation energies. For this compound, a key reaction is the Suzuki-Miyaura cross-coupling, which is widely used for the formation of C-C bonds.

Theoretical studies on the Suzuki-Miyaura reaction have provided detailed mechanistic insights. nih.govnih.gov The catalytic cycle generally involves three main steps: oxidative addition of an organohalide to a Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

A mechanistic investigation into the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles, including indazoles, highlighted the potential for the nitrogen atoms of the heterocycle to interact with the palladium catalyst, influencing the reaction outcome. nih.gov For this compound, both the indazole nitrogen atoms and the boronic acid moiety can coordinate to the palladium center, leading to a complex network of potential reaction pathways.

Table 2: Illustrative Calculated Energy Barriers for Suzuki-Miyaura Reaction Steps (Generic System)

| Reaction Step | Activation Energy (kcal/mol) | Description |

| Oxidative Addition | 10-15 | Addition of aryl halide to Pd(0) catalyst. |

| Transmetalation | 15-25 | Transfer of the aryl group from boron to palladium. |

| Reductive Elimination | 5-10 | Formation of the C-C bond and regeneration of the catalyst. |

These are representative values and the actual barriers will depend on the specific reactants, catalyst, and reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indazole derivatives, QSAR studies have been successfully applied to identify key structural features that govern their therapeutic effects.

Several 3D-QSAR studies have been performed on indazole derivatives to understand their inhibitory activity against various biological targets. For example, in a study on indazole derivatives as HIF-1α inhibitors, 3D-QSAR models were developed to correlate the structural features of the compounds with their inhibitory potency. nih.gov The resulting contour maps from these models provided a visual representation of the regions where steric and electrostatic properties are favorable or unfavorable for activity, offering a framework for the design of new, more potent inhibitors. nih.gov

Another QSAR study focused on indazole compounds as inhibitors of SAH/MTAN-mediated quorum sensing. aboutscience.euaboutscience.eu This study identified five essential descriptors that influence the inhibitory activity, providing insights into the mechanism of action. aboutscience.euaboutscience.eu

While a specific QSAR model for this compound has not been reported, the general principles derived from QSAR studies on other indazole derivatives can be applied. The electronic and steric properties of the methyl and boronic acid substituents at positions 6 and 7, respectively, would be critical parameters in any QSAR model. The development of a QSAR model for a series of analogs of this compound could accelerate the discovery of new compounds with optimized biological activity.

Future Perspectives and Emerging Research Directions

Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency

The synthesis of complex heterocyclic compounds like 6-Methyl-1H-indazole-7-boronic acid is continuously evolving towards greener and more efficient processes. Future research is expected to move beyond traditional multi-step syntheses, which can be resource-intensive.

Emerging strategies likely to be applied include:

Photocatalysis: The use of light-driven reactions, employing metal-based or organic photoredox catalysts, is a growing trend for the functionalization of indazoles and pyrazoles. researchgate.net This approach offers a milder, more sustainable alternative to classical methods. researchgate.net

C-H Activation/Borylation: Direct C-H borylation of the pre-formed 6-methyl-1H-indazole would be a highly atom-economical route to the target molecule, eliminating the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processing. This is particularly relevant for the industrial-scale production of pharmaceutical intermediates.

Metal-Free Catalysis: Developing synthetic routes that avoid heavy or precious metals is a key goal for sustainable chemistry. Recent advances in metal-free cascade reactions for synthesizing heterocyclic systems could provide a robust platform for producing novel indazole derivatives. researchgate.net

These advanced methodologies promise not only to streamline the production of this compound but also to reduce the environmental impact of its synthesis.

Exploration of New Chemical Transformations and Reactivity Patterns

The reactivity of this compound is dominated by the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds. nih.gov This reaction is fundamental to its role as a building block in medicinal chemistry. nih.govnih.gov However, future research will likely explore the untapped reactivity of both the indazole ring and the boronic acid moiety.

Potential areas of exploration include:

N-H Functionalization: The indazole ring possesses a reactive N-H bond that can be targeted for alkylation or arylation, allowing for the introduction of diverse functional groups to modulate the molecule's properties.

Alternative Boronic Acid Couplings: Beyond Suzuki coupling, boronic acids can participate in other important transformations, such as Chan-Lam coupling for C-N bond formation and Petasis reactions. Expanding the repertoire of reactions for this compound will create pathways to novel molecular architectures.

Ring Formation Reactions: Utilizing the existing functional groups to build additional rings onto the indazole scaffold could lead to the discovery of entirely new heterocyclic systems with unique three-dimensional shapes and biological activities.

Diversification of Applications in Materials and Sensor Technologies

The boronic acid group is renowned for its ability to reversibly bind with diols, a property that has been extensively exploited in sensor design. nih.gov This capability opens up significant opportunities for this compound in the development of advanced materials and sensors.

Future applications could include:

Fluorescent Sensors: By functionalizing the indazole core with a fluorophore, this compound could be converted into a chemosensor. Such sensors could be designed for the detection of biologically important diols like glucose and other monosaccharides, with potential use in diagnostics. nih.gov The interaction with the target diol would modulate the fluorescence output, providing a measurable signal.

Smart Hydrogels: Boronic acid-containing polymers can form "intelligent" hydrogels that respond to specific stimuli, such as changes in glucose concentration or pH. nih.gov Incorporating this compound into such polymer matrices could lead to materials for controlled drug release or continuous analyte monitoring. nih.gov For instance, a glucose-sensitive hydrogel could be designed to release insulin (B600854) in a self-regulated manner. nih.gov

Surface Functionalization: The compound could be used to modify surfaces, immobilizing it onto solid supports to create materials for affinity chromatography or heterogeneous catalysis.

The following table outlines potential sensor applications based on the known reactivity of boronic acids.

| Potential Application Area | Target Analyte | Sensing Principle | Relevant Finding |

| Ophthalmic Diagnostics | Glucose in tear fluid | Fluorescence modulation upon diol binding | Boronic acid-based fluorescent probes are being developed for continuous and non-invasive glucose monitoring. nih.gov |

| Environmental Monitoring | Cyanide, Fluoride (B91410) | Changes in optical or electrochemical signal upon anion binding | The interaction of boronic acids with strong Lewis bases like cyanide and fluoride is a key principle for various sensing applications. nih.gov |

| Food Safety / Fermentation | Sugars (e.g., fructose) | pH-dependent colorimetric or fluorescent changes | Boronic acid-based systems have been used to monitor fermentation processes by detecting changes in sugar concentration. nih.gov |

Advanced Medicinal Chemistry and Drug Design Applications

The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive molecules and approved drugs. nih.gov The primary future role of this compound is as a key intermediate in the synthesis of next-generation therapeutics. The introduction of the boronic acid group itself has become a validated strategy in drug design, as exemplified by the proteasome inhibitor bortezomib (B1684674) and other approved drugs. nih.govnih.govrsc.org

Future research in this area will focus on:

Kinase Inhibitors: The indazole nucleus is a common feature in many kinase inhibitors used in oncology. The specific substitution pattern of this compound allows medicinal chemists to fine-tune the shape and electronic properties of potential drug candidates to achieve high potency and selectivity against specific cancer-related kinases.

BET Bromodomain Inhibitors: This class of epigenetic modulators is a promising area for cancer therapy. The targeted synthesis of complex molecules using indazole boronic acid building blocks is a key strategy in the discovery of novel bromodomain inhibitors.

Bioisosteric Replacement: Boronic acids are considered bioisosteres of carboxylic acids and can offer advantages in terms of binding interactions and pharmacokinetic properties. nih.gov Designing molecules where a carboxylic acid is replaced by the boronic acid from this specific building block could lead to improved drug candidates. The molecular modification by adding a boronic acid group can enhance selectivity and improve physicochemical characteristics. nih.gov

The strategic incorporation of the this compound moiety allows for precise structural modifications that are crucial for optimizing drug-target interactions and developing potent and selective medicines. nih.gov

Synergistic Approaches Combining Experimental and Computational Research

The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating research and discovery. researchgate.netdntb.gov.ua This synergistic approach is particularly promising for exploring the full potential of this compound.

Future research directions will likely involve:

Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) and other computational methods can be used to elucidate the mechanisms of known reactions and to predict the outcomes of new transformations. This insight can guide the design of more efficient catalysts for the synthesis of the compound and its derivatives.

In Silico Drug Design: Computational tools are indispensable in modern drug discovery. Molecular docking and molecular dynamics simulations can be used to model how derivatives of this compound bind to biological targets like enzymes or receptors. This allows for the rational design of more potent and selective drug candidates before committing to synthetic work.

Prediction of Material Properties: Computational modeling can predict the electronic and optical properties of new materials derived from this compound, helping to identify promising candidates for sensor and materials science applications.

By combining predictive computational models with targeted experimental validation, researchers can navigate the vast chemical space more efficiently, reducing the time and resources required to develop new technologies and therapies based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Methyl-1H-indazole-7-boronic acid, and what critical parameters influence reaction yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts (e.g., Pd(OAc)₂ or Pd(PPh₃)₄) and aryl halides/triflates. Key parameters include:

- Catalyst loading : 0.5–5 mol% to balance cost and efficiency .

- Base selection : Na₂CO₃ or K₃PO₄ for optimal pH and solubility .

- Temperature : Reflux conditions (80–110°C) to accelerate coupling .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetonitrile) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers look for?

- Methodological Answer :

- ¹H NMR : Methyl groups appear as singlets at δ 2.4–2.6 ppm, while aromatic protons (indazole core) resonate at δ 7.2–8.4 ppm. Boronic acid protons (if present) are typically absent due to exchange .

- IR Spectroscopy : B-O stretching at ~1340 cm⁻¹ and O-H (boronic acid) at ~3200 cm⁻¹ .

- Mass Spectrometry (EI/ESI) : Molecular ion peaks (e.g., m/z 316 for M⁺) and fragmentation patterns (e.g., loss of NO₂ or CO₂tBu) confirm structure .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Thermochemical Accuracy : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to calculate activation energies for transmetallation and reductive elimination steps .

- Reactivity Prediction : Compute Fukui indices to identify nucleophilic/electrophilic sites on the boronic acid and aryl halide .

- Example : DFT studies on similar boronic acids showed <2.4 kcal/mol deviation in atomization energies, validating computational protocols .

Q. What strategies can resolve contradictions in reaction outcomes when using this compound under varying catalytic conditions?

- Methodological Answer :

- Ligand Screening : Test phosphine (PPh₃) vs. N-heterocyclic carbene ligands to stabilize Pd intermediates and reduce side reactions .

- Solvent Optimization : Compare dioxane vs. DMF to assess polarity effects on boronic acid solubility and coupling efficiency .

- Controlled Experiments : Isolate intermediates (e.g., Pd-aryl complexes) via quenching and characterize by ³¹P NMR to track catalytic cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.